molecular formula C16H13N3O B12887535 N-(3-Phenylisoxazol-5-yl)benzimidamide

N-(3-Phenylisoxazol-5-yl)benzimidamide

Cat. No.: B12887535
M. Wt: 263.29 g/mol
InChI Key: BUIDUMCAINEOGY-UHFFFAOYSA-N
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Description

N-(3-Phenylisoxazol-5-yl)benzimidamide is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole core linked to a phenylisoxazole moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylisoxazol-5-yl)benzimidamide typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields benzimidazole derivatives, which can be further modified to obtain this compound.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves eco-friendly and efficient synthetic methods. These methods aim to minimize the use of toxic reagents and reduce waste production. Green chemistry approaches, such as using non-toxic solvents and catalysts, are commonly employed in the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylisoxazol-5-yl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-Phenylisoxazol-5-yl)benzimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Phenylisoxazol-5-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(3-Phenylisoxazol-5-yl)benzimidamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

N'-(3-phenyl-1,2-oxazol-5-yl)benzenecarboximidamide

InChI

InChI=1S/C16H13N3O/c17-16(13-9-5-2-6-10-13)18-15-11-14(19-20-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18)

InChI Key

BUIDUMCAINEOGY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2)/N=C(/C3=CC=CC=C3)\N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)N=C(C3=CC=CC=C3)N

Origin of Product

United States

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